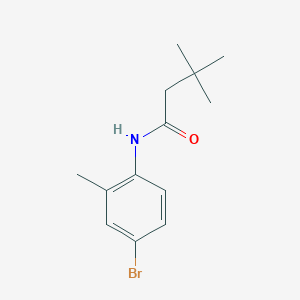
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide, also known as BRD0705, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of small-molecule inhibitors that target bromodomain-containing proteins, which are involved in the regulation of gene expression.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide targets bromodomain-containing proteins, which are involved in the recognition of acetylated lysine residues on histones. Histones are proteins that package DNA into chromatin, and acetylation of lysine residues on histones is a key step in the regulation of gene expression. By inhibiting the activity of bromodomain-containing proteins, N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide may prevent the recognition of acetylated lysine residues on histones, leading to the modulation of gene expression.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have a potent inhibitory effect on bromodomain-containing proteins, leading to the modulation of gene expression. This compound has been studied in various cell lines and animal models, where it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. However, further studies are needed to determine the exact biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide is its potency and specificity for bromodomain-containing proteins. This compound has been shown to have a high affinity for these proteins, making it a useful tool for studying the role of bromodomain-containing proteins in disease progression. However, one of the limitations of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide is its solubility, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of interest is the identification of specific bromodomain-containing proteins that are involved in disease progression, which may lead to the development of targeted therapies. Additionally, the use of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide in combination with other drugs may enhance its therapeutic potential in various diseases. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide in humans.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide may modulate the expression of genes that are involved in disease progression.
Propiedades
Fórmula molecular |
C13H18BrNO |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18BrNO/c1-9-7-10(14)5-6-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Clave InChI |
HEAKIAPDPPTEFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)
![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)
amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297048.png)
amino]acetamide](/img/structure/B297050.png)
amino]acetamide](/img/structure/B297051.png)
amino]acetamide](/img/structure/B297052.png)